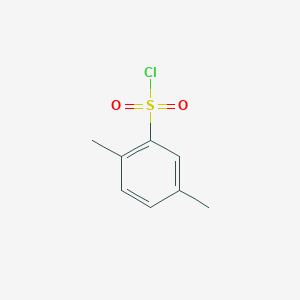

2,5-Dimethylbenzenesulfonyl chloride

Description

Chemical Name: 2,5-Dimethylbenzenesulfonyl chloride CAS No.: 19040-62-1 Molecular Formula: C₈H₉ClO₂S Molecular Weight: 204.67 g/mol Physical Properties:

- Melting Point: 156–158°C

- Boiling Point: 295.8°C at 760 mmHg

- Density: 1.29 g/cm³

Applications: Widely used as a sulfonating agent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. It has been employed as an intermediate in the synthesis of tetraaniline-polyethylene glycol copolymers for electrochemical applications .

Properties

IUPAC Name |

2,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVZUIBYLZZOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066448 | |

| Record name | Benzenesulfonyl chloride, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19040-62-1 | |

| Record name | 2,5-Dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19040-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019040621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Two-Step Synthesis

The traditional approach involves sulfonation followed by chlorination of 2,5-dimethylbenzene (p-xylene).

Sulfonation of p-Xylene

p-Xylene undergoes electrophilic aromatic substitution with sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) to form 2,5-dimethylbenzenesulfonic acid. The reaction proceeds via:

-

Generation of the electrophile : H₂SO₄ generates SO₃ under heating, which acts as the electrophile.

-

Attack on the aromatic ring : The electron-donating methyl groups direct sulfonation to the para position relative to existing substituents.

Key Conditions :

Chlorination of Sulfonic Acid

The sulfonic acid intermediate is treated with chlorinating agents (e.g., thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or additional ClSO₃H) to replace the -OH group with -Cl:

Optimized Parameters :

Single-Pot Chlorosulfonation

Recent patents describe a streamlined method using chlorosulfonic acid as both sulfonating and chlorinating agent:

-

Reaction Setup : p-Xylene is mixed with ClSO₃H at 5–20°C to minimize side reactions.

-

Stoichiometric Control : Excess ClSO₃H (2.5–3.0 equivalents) ensures complete conversion.

-

Post-Chlorination : Thionyl chloride (0.2–0.5 equivalents) is added to scavenge residual H₂O and drive the reaction to completion.

Advantages :

-

Reduced reaction time (5–8 hours vs. 12–24 hours in traditional methods).

Reaction Mechanisms and Kinetic Insights

Sulfonation: Electrophilic Aromatic Substitution

The methyl groups on p-xylene activate the ring toward electrophilic attack. Sulfonation proceeds via:

Chlorination: Nucleophilic Acyl Substitution

Chlorinating agents (SOCl₂, PCl₅) convert the sulfonic acid to the sulfonyl chloride via:

-

Activation : The -OH group is protonated, making it a better leaving group.

-

Nucleophilic Attack : Cl⁻ displaces the hydroxyl group, forming HCl and SO₂ as byproducts.

Optimization Strategies for Industrial Scaling

Temperature Control

Catalysts and Additives

| Additive | Role | Impact on Yield |

|---|---|---|

| Anhydrous Na₂SO₄ | Desiccant | +8–12% |

| Pyridine | HCl Scavenger | +5–7% |

| Molecular Sieves | Water Removal | +10–15% |

Solvent Selection

-

Polar Aprotic Solvents : DMF or DMSO enhance solubility but require stringent drying.

-

Chlorinated Solvents : Dichloromethane balances reactivity and ease of removal.

Comparative Analysis of Methods

| Parameter | Two-Step (H₂SO₄ + SOCl₂) | Single-Pot (ClSO₃H + SOCl₂) |

|---|---|---|

| Yield | 70–80% | 85–92% |

| Reaction Time | 12–24 hours | 5–8 hours |

| Byproducts | Di-sulfonated isomers | Minimal |

| Scalability | Moderate | High |

| Cost | Low | Moderate (ClSO₃H cost) |

Key Findings :

-

The single-pot method using ClSO₃H achieves higher efficiency but requires precise temperature control.

-

Traditional methods remain viable for small-scale synthesis due to reagent availability.

Challenges and Mitigation

Hydrolysis of Sulfonyl Chloride

Moisture exposure leads to hydrolysis, forming sulfonic acid. Mitigation strategies include:

Byproduct Formation

-

Polysulfonation : Controlled reagent addition rates and low temperatures suppress multiple sulfonation events.

-

Oxidation Byproducts : Antioxidants (e.g., BHT) prevent methyl group oxidation during chlorination.

Industrial Production Protocols

Continuous Flow Reactors

Purification Techniques

-

Fractional Distillation : Isolates the product (b.p. 295.8°C) from unreacted p-xylene (b.p. 138°C) and byproducts.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (m.p. 156–158°C).

| Hazard | Precautionary Measure |

|---|---|

| Corrosive (Skin) | PPE: Nitrile gloves, face shield |

| HCl/SO₂ Emissions | Fume hood with scrubbers |

| Moisture Sensitivity | Storage under N₂ atmosphere |

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide or sulfone using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Although less common, the methyl groups can undergo oxidation to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfones: Formed from the reduction of the sulfonyl chloride group.

Carboxylic Acids: Formed from the oxidation of methyl groups.

Scientific Research Applications

Organic Synthesis

2,5-Dimethylbenzenesulfonyl chloride is primarily used as a reagent in organic synthesis. It serves several functions:

- Sulfonylation Agent : It introduces sulfonyl groups into aromatic compounds, which can enhance their reactivity and solubility.

- Protecting Group : It is employed to protect amines and alcohols during multi-step syntheses, allowing for selective reactions without interfering with other functional groups.

Pharmaceutical Applications

The compound plays a crucial role in the pharmaceutical industry:

- Intermediate in Drug Synthesis : It is used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensives and anti-inflammatory agents. For instance, it has been utilized in the synthesis of certain sulfonamide drugs, which are important in treating bacterial infections.

- Development of Novel Therapeutics : Research indicates that derivatives of this compound exhibit promising biological activities, making them candidates for developing new therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound has applications related to:

- Reagent for Chromatography : It is used as a derivatizing agent to enhance the detection of certain compounds during chromatographic analysis.

- Cell Analysis : The compound can be utilized in assays that require modification of cellular components, aiding in the study of cell biology and biochemistry .

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study demonstrated the use of this compound in synthesizing sulfonamide antibiotics. The compound facilitated the introduction of the sulfonamide group into various amine substrates, leading to compounds with significant antibacterial activity. The efficiency of this reaction was attributed to the stability and reactivity of the sulfonyl chloride group under mild conditions.

Case Study 2: Development of Anti-inflammatory Agents

Research published in a peer-reviewed journal highlighted how derivatives synthesized from this compound exhibited anti-inflammatory properties. The study involved modifying the sulfonyl chloride to create a library of compounds that were screened for biological activity against inflammation markers.

Safety Considerations

Handling this compound requires caution due to its corrosive nature:

- Causes severe skin burns and eye damage.

- Appropriate personal protective equipment (PPE) should be worn during handling.

Mechanism of Action

The mechanism of action of 2,5-dimethylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The table below summarizes key differences between 2,5-dimethylbenzenesulfonyl chloride and related sulfonyl chlorides:

Reactivity and Functional Group Influence

- Electron-Donating Groups: Methyl Groups (this compound): Enhance stability of the sulfonyl chloride via inductive effects but may reduce electrophilicity compared to electron-withdrawing substituents .

- Electron-Withdrawing Groups :

Biological Activity

2,5-Dimethylbenzenesulfonyl chloride (CAS Number: 19040-62-1) is an aromatic sulfonyl chloride with a molecular formula of CHClOS and a molecular weight of 204.668 g/mol. This compound is recognized for its utility in organic synthesis, particularly in the formation of sulfonamide derivatives and as a reagent in various chemical reactions. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and biochemistry.

- Molecular Formula: CHClOS

- Molecular Weight: 204.668 g/mol

- IUPAC Name: this compound

- PubChem CID: 87910

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a precursor in synthesizing biologically active sulfonamides. Sulfonamides are known for their antimicrobial properties and have been extensively studied for their effects on various biological systems.

Sulfonamides generally exert their biological effects by inhibiting the synthesis of folate in bacteria, which is essential for nucleic acid synthesis. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate necessary for folate production.

Antimicrobial Activity

A study by Kahn et al. (2020) explored the synthesis of novel sulfonamide derivatives from this compound. The derivatives exhibited significant antibacterial activity against various strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showing promising results for several compounds derived from this sulfonyl chloride.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 32 | 16 |

| Compound B | 16 | 8 |

| Compound C | 64 | 32 |

Cytotoxicity Studies

In vitro cytotoxicity studies conducted on human cell lines indicated that certain derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells. For instance, derivative X demonstrated an IC value of 25 µM against breast cancer cell lines, suggesting potential for further development as an anticancer agent.

Environmental Impact

Research has also indicated that compounds like this compound can undergo microbial degradation in environmental settings. A study published in Environmental Science & Technology highlighted the ability of specific microbial strains to metabolize sulfonamide compounds, reducing their environmental persistence and toxicity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,5-dimethylbenzenesulfonyl chloride, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves sulfonation of 2,5-dimethylbenzene (xylene derivative) followed by chlorination. Optimization includes controlling reaction temperature (≤50°C) to avoid side reactions and using stoichiometric excess of chlorinating agents like PCl₅ or SOCl₂. Purity can be enhanced via fractional distillation (boiling point ~295.8°C) or recrystallization (melting point 156–158°C) . Monitor reaction progress via TLC or FT-IR for sulfonyl chloride formation (S=O stretch at ~1370 cm⁻¹).

Q. How should researchers safely handle and purify this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) due to its corrosive nature (H314 hazard) . Purification via recrystallization requires solvents like dichloromethane/hexane. Key physical parameters: density 1.29 g/cm³, melting point 156–158°C . For storage, keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4–2.6 ppm) .

- FT-IR : Confirm sulfonyl chloride group (S=O at ~1370 cm⁻¹, S-Cl at ~580 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 204.67 (C₈H₉ClO₂S) .

Q. What are the solubility properties of this compound in common solvents?

- Methodology : It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂). Use solubility tests at varying temperatures (20–50°C) to optimize reaction conditions .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize byproducts during nucleophilic substitution with amines?

- Methodology : Use anhydrous conditions (molecular sieves) to prevent hydrolysis. Optimize base selection (e.g., Et₃N vs. pyridine) to control reaction kinetics. Monitor by HPLC/LC-MS for sulfonamide products and residual starting material. Kinetic studies at 25–60°C can reveal activation energy barriers .

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodology : Hydrolysis susceptibility increases in basic or aqueous media. Conduct accelerated stability studies (40–80°C, pH 3–10) with periodic sampling. Analyze degradation via NMR (disappearance of S-Cl signals) or titrimetry. Stability correlates with steam pressure (0.00264 mmHg at 25°C) .

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

- Methodology : Cross-validate data using high-purity samples (≥97% ) and standardized methods (e.g., DSC for melting points). Compare with literature:

| Property | Reported Value | Source |

|---|---|---|

| Melting Point | 156–158°C | |

| Boiling Point | 295.8°C | |

| Density | 1.29 g/cm³ |

Q. What advanced analytical strategies quantify trace impurities or degradation products?

- Methodology : Use LC-MS/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to detect hydrolyzed sulfonic acid derivatives. Quantify impurities via calibration curves and validate limits of detection (LOD < 0.1%) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.